Deloxolone vs. Carbenoxolone: Head-to-Head Comparison of Aldosterone-Like Effects in Healthy Human Volunteers
In a randomized, double-blind, cross-over trial in healthy volunteers comparing orally administered Deloxolone and carbenoxolone, Deloxolone demonstrated a significantly attenuated impact on key mineralocorticoid biomarkers. Specifically, Deloxolone induced 'less marked effects' than carbenoxolone on body weight, hematocrit, plasma potassium, and plasma proteins [1]. This human data directly validates the preclinical design objective of dissociating therapeutic activity from aldosterone-like toxicity.
| Evidence Dimension | Mineralocorticoid (aldosterone-like) side effect profile in humans |
|---|---|
| Target Compound Data | Less marked effects on body weight, hematocrit, plasma potassium, and plasma proteins |
| Comparator Or Baseline | Carbenoxolone (more pronounced effects on body weight, hematocrit, plasma potassium, and plasma proteins) |
| Quantified Difference | Qualitative (less marked); specific quantitative values not reported in available abstract |
| Conditions | Oral administration; cross-over double-blind trial in healthy human volunteers |
Why This Matters
This is the critical differentiator: Deloxolone offers a demonstrably safer human pharmacology profile, eliminating a key liability of carbenoxolone that limits its clinical and research utility.
- [1] NCATS Inxight Drugs. DELOXOLONE. National Center for Advancing Translational Sciences (NCATS). View Source
